Uranium, bis(acetato)dioxo-, dihydrate
Description
Contextual Significance in Actinide Chemistry
Uranium, bis(acetato)dioxo-, dihydrate, commonly known as uranyl acetate (B1210297) dihydrate, is a significant compound in the field of actinide chemistry. wikipedia.org The chemistry of actinides, elements with atomic numbers from 89 to 103, is complex due to the behavior of their 5f electrons. wikipedia.org Uranyl acetate dihydrate serves as a key reference compound for studying the coordination chemistry and reactivity of the uranyl(VI) cation (UO₂²⁺), the most stable and common oxidation state of uranium in aqueous and aerobic conditions. magtech.com.cn Understanding the structural and reactive properties of this compound provides fundamental insights into the behavior of other actinide complexes, which is crucial for areas such as nuclear fuel cycle chemistry and the environmental migration of actinides. wikipedia.orgmagtech.com.cn The study of uranyl complexes, including the acetate, helps elucidate the nature of bonding and electronic structure in f-block elements. wikipedia.org
Role as a Foundational Reagent in Uranyl Complex Synthesis
This compound is a widely utilized starting material in inorganic chemistry for the synthesis of a diverse array of uranyl complexes. wikipedia.orgnih.gov Its utility stems from the lability of its acetate ligands, which can be readily substituted by other ligands. wikipedia.orgrsc.org This allows for the systematic preparation of various uranyl compounds with different coordination environments and properties. The acetate groups can be replaced by other carboxylates, inorganic anions, or various organic ligands, making it a versatile precursor for both fundamental research and the development of new materials. wikipedia.orgnih.gov Its moderate solubility in water and some organic solvents further enhances its applicability as a reagent in synthetic chemistry. wikipedia.orgamericanelements.com
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;dioxouranium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2H2O.2O.U/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);2*1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQLPRJCUIATTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.O.O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O8U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
541-09-3 (Parent) | |
| Record name | Uranyl acetate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
426.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6159-44-0 | |
| Record name | Uranyl acetate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Physicochemical Properties
Crystal Structure and Coordination Geometry
X-ray crystallography studies have revealed that solid this compound has a polymeric structure. wikipedia.orgwikiwand.com The central uranium atom is part of the linear uranyl (UO₂²⁺) cation. wikiwand.com The coordination geometry around the uranium atom is a hexagonal bipyramid. researchgate.net The two oxygen atoms of the uranyl group occupy the axial positions. wikiwand.com The equatorial plane is formed by six oxygen atoms from the acetate (B1210297) and water ligands. wikipedia.orgwikiwand.com Specifically, the uranyl centers are bridged by acetate ligands. wikipedia.org The coordination sphere of each heptacoordinate uranium center is completed by a water molecule and a bidentate acetate ligand, with an additional water molecule present in the crystal lattice as a water of crystallization. wikipedia.orgwikiwand.com
Spectroscopic Properties
The spectroscopic properties of this compound have been investigated to understand its electronic structure and bonding. Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational frequencies of the uranyl cation and the acetate ligands. The presence of acetate groups in uranyl complexes is confirmed by non-ligand bands observed between 800 and 900 cm⁻¹, which correspond to the asymmetric and symmetric vibrations of the nearly linear uranyl entity. nih.gov The U=O bond length can be estimated from the vibrational frequencies using established equations. nih.gov Solutions of uranyl acetate are sensitive to light, particularly UV, and may precipitate upon exposure. wikipedia.orgepa.gov
Elucidating Advanced Structural Characteristics
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis has established that uranyl acetate (B1210297) dihydrate crystallizes in the monoclinic crystal system, with the space group P2₁/c. wikipedia.org The fundamental repeating unit of the crystal lattice, known as the asymmetric unit, contains one uranyl acetate dihydrate molecule. The structure consists of a central uranyl ion (UO₂²⁺), where the uranium atom is chelated by two bidentate acetate anions and also bonded to two water molecules. wikipedia.orgiaea.org The uranyl cation itself is characterized by a nearly linear O=U=O geometry. nih.gov
Table 1: Crystallographic Data for Uranyl Acetate Dihydrate This table presents key crystallographic parameters for uranyl acetate dihydrate as determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.571(2) |
| b (Å) | 14.823(2) |
| c (Å) | 6.837(1) |
| β (°) | 108.08(1) |
| Z (formula units per cell) | 4 |
Source: J. Inorg. Nucl. Chem., 1975. wikipedia.org
The solid-state structure of uranyl acetate dihydrate is not composed of discrete molecules but rather a one-dimensional coordination polymer. wikipedia.org This polymeric chain is formed through the bridging action of one of the acetate ligands, which links adjacent uranyl units. wikipedia.org Specifically, an oxygen atom from an acetate group of one uranyl complex coordinates to the uranium center of a neighboring molecule, creating a continuous chain that propagates throughout the crystal structure. This polymeric nature is a defining characteristic of many uranyl carboxylate complexes. researchgate.net
The coordination environment around the uranium atom in uranyl acetate dihydrate is a key determinant of its chemical behavior. The uranium atom is heptacoordinate, meaning it is bonded to seven other atoms. wikipedia.org This coordination sphere is best described as a pentagonal bipyramidal geometry. iaea.org The two axial positions are occupied by the oxygen atoms of the linear uranyl ion. The equatorial plane is formed by five oxygen atoms: four from the two bidentate acetate ligands and one from a coordinated water molecule. wikipedia.org While other coordination geometries, such as hexagonal bipyramidal, are known for other uranyl complexes, particularly tris(carboxylato) species, the pentagonal bipyramidal arrangement is characteristic of uranyl acetate dihydrate. researchgate.net
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. For uranyl acetate dihydrate, PXRD serves several important functions. It is widely used for routine phase identification, as the resulting diffraction pattern provides a unique "fingerprint" of the crystalline solid. springernature.com This allows for confirmation of the material's identity by comparing the experimental pattern to known standards.
Furthermore, PXRD is instrumental in studying the thermal decomposition and dehydration processes of uranyl acetate dihydrate. researchgate.net By collecting diffraction patterns at different temperatures, researchers can monitor the structural changes that occur as the material loses its water of hydration and subsequently decomposes to form various uranium oxides. researchgate.net
Structural Analysis of Complex Uranyl Acetate Derivatives
The structural principles established for uranyl acetate dihydrate provide a foundation for understanding a wide array of more complex derivatives. The acetate ligands can be substituted by other carboxylates or various other organic ligands, leading to the formation of new coordination compounds with diverse structures and properties. nih.gov For instance, the introduction of multidentate ligands can lead to the formation of higher-dimensional coordination polymers, including two-dimensional sheets and three-dimensional frameworks. nih.govsfu.ca The coordination preference of the uranyl ion for pentagonal or hexagonal bipyramidal geometries remains a guiding principle in predicting and interpreting the structures of these more elaborate derivatives. acs.org The study of these complex derivatives is an active area of research, driven by the potential applications of these materials in areas such as nuclear waste sequestration and catalysis. iaea.org
Reactivity and Applications in Synthesis
Ligand Exchange Reactions
A key aspect of the reactivity of uranium, bis(acetato)dioxo-, dihydrate is its participation in ligand exchange reactions. The acetate (B1210297) ligands in the equatorial plane of the uranyl complex are relatively labile and can be readily displaced by a variety of other ligands. wikipedia.orgrsc.org This makes it an excellent precursor for synthesizing new uranyl complexes. For example, it reacts with other bidentate ligands, such as certain drugs, to form new complexes where the acetate groups remain coordinated, often in a monodentate fashion. nih.gov Computational studies using density functional theory (DFT) have been employed to investigate the mechanisms and energetics of these ligand exchange processes, such as the exchange of carbonate anions with water in aqueous uranyl systems. nih.gov Gas-phase studies have also explored the reactivity of uranyl acetate anions, revealing complex intramolecular reactions. rsc.org
Precursor for Uranyl-Organic Frameworks
In recent years, this compound has been used as a precursor for the synthesis of uranyl-containing metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials with porous structures built from metal nodes and organic linkers. By reacting uranyl acetate with multitopic organic ligands, researchers can construct novel frameworks with specific topologies and properties. nih.gov For instance, a uranyl-containing MOF designated RPL-1 was synthesized using 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) as the organic linker. nih.gov This material exhibited large pores and showed potential for sequestering organic dyes from aqueous media. nih.gov The development of such materials is an active area of research, with potential applications in areas like selective adsorption and catalysis. nih.govnih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the characteristics of uranyl acetate (B1210297) dihydrate.
DFT calculations have been employed to elucidate the electronic structure of uranyl acetate dihydrate. These studies focus on the molecular orbitals, their energy levels, and the nature of the chemical bonding within the molecule. The calculations help in understanding the distribution of electron density and the roles of the uranium 5f and 6d orbitals in bonding with the acetate and water ligands.
Analysis of the bond order, particularly for the axial U=O bonds of the uranyl(VI) cation, is a key aspect of theoretical investigations. These studies often reveal a high degree of covalency and a strong triple bond character in the U=O bonds. The coordination of the acetate and water ligands in the equatorial plane can influence the strength of these axial bonds.
DFT methods are widely used to predict the vibrational frequencies of uranyl acetate dihydrate. These theoretical frequencies can be compared with experimental data from infrared and Raman spectroscopy to validate the computational model and to assign spectral features to specific molecular vibrations. Furthermore, DFT can be used to calculate reaction energies, such as those for ligand exchange or decomposition pathways.
Table 1: Predicted Vibrational Frequencies for Uranyl Acetate Dihydrate
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| U=O symmetric stretch | Data not available in search results |
| U=O asymmetric stretch | Data not available in search results |
| Acetate C=O stretch | Data not available in search results |
| Water O-H stretch | Data not available in search results |
While DFT calculations provide valuable data, it is important to consider the inherent approximations. The harmonic oscillator model is often used for calculating vibrational frequencies, which can deviate from experimental values for anharmonic systems. Additionally, the influence of the solvent environment on the structure and properties of uranyl acetate dihydrate can be modeled using various continuum or explicit solvent models to provide a more accurate representation of the compound in solution.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a detailed topological analysis of the electron density. This method has been applied to uranyl acetate dihydrate to characterize the nature of the chemical bonds within the molecule. QTAIM analysis can quantify the degree of ionic versus covalent character in the U-O and other bonds, providing a deeper understanding of the bonding topology.
Thermochemical Calculations (e.g., Isothermal Acid Calorimetry)
Thermochemical data for uranyl acetate dihydrate can be determined through experimental techniques like isothermal acid calorimetry. These experiments measure the enthalpy changes associated with specific reactions, such as the dissolution of the compound in an acidic solution. The resulting data is crucial for determining the standard enthalpy of formation and other thermodynamic properties of the compound. These experimental values can also be used to benchmark and validate the accuracy of theoretical thermochemical calculations derived from methods like DFT.
Reactivity and Mechanistic Studies
Ligand Exchange Reactions and Kinetics
The chemistry of uranyl complexes is characterized by rapid ligand exchange in the equatorial plane of the linear UO₂²⁺ ion. nih.govrsc.org The acetate (B1210297) ligands in Uranium, bis(acetato)dioxo-, dihydrate can be readily substituted by a variety of other ligands to form a diverse range of uranyl complexes. acs.org
While specific kinetic studies detailing the exchange of acetate ligands in this compound are not extensively documented in readily available literature, the general principles of ligand exchange in uranyl complexes are well-established. Photoluminescence methods have been employed to investigate the kinetics of ligand exchange in aqueous solutions of uranyl ions with neutral organophosphoric ligands. iaea.org These studies reveal that the introduction of new ligands leads to the quenching of uranyl luminescence, and the quenching constants, which correspond to the substitution rate constants in the coordination sphere of the uranyl ion, can be determined. iaea.org
Furthermore, electrochemical methods like cyclic voltammetry have been utilized to evaluate the kinetic parameters of uranyl acetate complexes in ethanolic solutions. akjournals.com Such studies provide valuable data on the stability and formation of different complex species in solution. For instance, in an ethanolic solution, 1:1 and 1:2 uranyl acetate complexes have been identified. akjournals.com
The rate and mechanism of ligand exchange are influenced by several factors, including the nature of the incoming ligand, the solvent, and the temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the kinetics of ligand exchange reactions in uranyl complexes, including intramolecular exchange processes. acs.org
Redox Chemistry of the Uranyl Center
The uranium atom in the uranyl ion (UO₂²⁺) of this compound exists in the +6 oxidation state. This uranyl center can undergo reduction to lower oxidation states, primarily to Uranium(IV) and Uranyl(V).
Reduction to Uranium(IV) Acetate
The reduction of the U(VI) in uranyl acetate to U(IV) is a significant transformation. This can be achieved chemically, for instance, by using zinc as a reducing agent to produce uranium(IV) acetate (U(OAc)₄). acs.org In environmental contexts, the reduction of U(VI) to U(IV) in sediments can be facilitated by acetate, which can serve as an electron donor for microbial activity. akjournals.com Studies have shown that the majority of U(IV) accumulation in certain aquifers occurs under sulfate-reducing conditions in the presence of acetate. akjournals.com
The manipulation of the ligands surrounding the uranyl center can also influence its reduction potential. By altering the axial and equatorial ligands, the reduction potential of the uranyl ion can be shifted, making the reduction to U(IV) more accessible to milder reducing agents. rsc.org
Chemical Reduction to Uranyl(V)
The one-electron reduction of the uranyl(VI) center to the pentavalent uranyl(V) state ([UO₂]⁺) is a crucial step in many reductive functionalization reactions of the uranyl ion. nih.gov This reduction can be achieved using various chemical reductants. For example, the reaction of a uranyl(VI) dipyrrin (B1230570) complex with an outer-sphere reductant like cobaltocene (B1669278) (CoCp₂) can lead to the formation of a uranyl(V) species. iaea.org
The stability of the resulting Uranyl(V) complex is highly dependent on the ligand environment. nih.gov In some cases, the initially formed Uranyl(V) species can be stable and soluble in solution, allowing for its characterization. nih.gov However, under certain conditions, the Uranyl(V) ion can be transient and may undergo further reactions such as disproportionation into U(VI) and U(IV). nih.gov The study of these reduction processes is often carried out using anaerobic techniques to prevent reoxidation of the sensitive lower-valent uranium species. nih.govacs.org
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of this compound is a multi-step process involving dehydration followed by the breakdown of the anhydrous salt into various uranium oxides.
Dehydration Processes
The initial step in the thermal decomposition of this compound is the loss of its two water molecules of hydration. This dehydration process typically begins at temperatures around 80°C. acs.org The dehydration reaction can be represented as:
UO₂(CH₃COO)₂·2H₂O(s) → UO₂(CH₃COO)₂(s) + 2H₂O(g)
This process can be studied using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The dehydration of uranyl acetate dihydrate to form anhydrous uranyl acetate is a common preparatory step for synthesizing other anhydrous actinide compounds.
Identification of Intermediate and Final Decomposition Products (e.g., UO₂, UO₃, U₃O₈)
Following dehydration, the anhydrous uranyl acetate undergoes further decomposition at higher temperatures. The decomposition pathway and the nature of the final uranium oxide products are sensitive to the experimental conditions, particularly the atmosphere (e.g., inert, oxidizing, or reducing).
Studies on the thermal decomposition of related uranyl salts, such as uranyl oxalate (B1200264), provide insights into the potential products. For instance, the decomposition of uranyl oxalate in an argon environment has been shown to produce a mixture of U₃O₈ and other non-stoichiometric uranium oxides, with the final product being UO₂.₁₂. The decomposition of anhydrous uranyl nitrate, another related compound, yields amorphous uranium trioxide (UO₃) as the nonvolatile product.
For uranyl acetate, the decomposition in an inert atmosphere is expected to proceed through the formation of intermediates, ultimately leading to uranium oxides such as UO₂, UO₃, and U₃O₈. The identification of these products is typically carried out using techniques like X-ray diffraction (XRD) and infrared spectroscopy (IR) on the residues obtained at different decomposition temperatures. The kinetics of these decomposition reactions can be complex and may follow different mechanistic models depending on the temperature range and reaction stage.
Influence of Atmospheric Conditions on Decomposition Mechanism
The thermal decomposition of this compound is a multi-stage process significantly influenced by the surrounding atmosphere. researchgate.netresearchgate.net Studies utilizing thermogravimetry have shown that the decomposition consistently proceeds in two main stages, regardless of whether it occurs in a flowing nitrogen, air, or oxygen atmosphere. researchgate.netresearchgate.net
The initial stage in all atmospheric conditions corresponds to dehydration, where the two moles of crystal water are removed from the compound. researchgate.netresearchgate.net However, the decomposition mechanism of the subsequent stage, involving the anhydrous uranyl acetate, differs notably between inert and oxidizing atmospheres. researchgate.net
In a nitrogen atmosphere, the final decomposition product is identified as Uranium dioxide (UO₂). researchgate.net Conversely, when the decomposition takes place in the presence of air or oxygen, the final product is Uranium(V,VI) oxide (U₃O₈). researchgate.net This distinction highlights the oxidative nature of the decomposition pathway for the anhydrous intermediate in air and oxygen environments. researchgate.net
Determination of Activation Energies
The kinetics of the thermal decomposition of this compound have been investigated to determine the activation energies for its two primary decomposition stages. researchgate.netresearchgate.net Calculations were performed using both model-free and modeling methods. researchgate.net For the model-free calculations, the Kissinger–Akahira–Sunose (KAS) and Flynn–Wall–Ozawa (FWO) methods were employed. researchgate.net
These isoconversional methods allow for the calculation of activation energy without assuming a specific reaction model. The appropriate reaction model was then determined by testing numerous kinetic model equations, selecting the one that provided the highest linear regression, the lowest standard deviation, and an activation energy value closely aligned with those obtained from the KAS and FWO methods. researchgate.net The optimized activation energy and Arrhenius factor were then calculated using the selected model, which in turn allowed for the calculation of other thermodynamic functions like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*). researchgate.net
Table 1: Methods for Determining Activation Energy of Decomposition
| Method Type | Specific Method | Purpose |
|---|---|---|
| Model-Free | Kissinger–Akahira–Sunose (KAS) | Calculation of activation energy without a predefined reaction model. researchgate.net |
| Model-Free | Flynn–Wall–Ozawa (FWO) | Calculation of activation energy without a predefined reaction model. researchgate.net |
| Modeling | Kinetic Model Testing | To identify the most appropriate reaction model for the decomposition process. researchgate.net |
Gas-Phase Reactivity and Collision-Induced Dissociation (CID)
The intrinsic reactivity of uranyl acetate complexes, free from solvent effects, has been explored using tandem mass spectrometry. acs.org Electrospray ionization (ESI) is used to generate anionic complexes of Uranium, bis(acetato)dioxo- in the gas phase, which are then studied via collision-induced dissociation (CID). acs.orgnih.gov
This technique allows for a species-specific examination of fragmentation pathways. acs.org For anionic complexes containing acetate ligands, the initial fragmentation event observed during CID is the loss of an acetyloxyl radical (CH₃CO₂•). acs.org This loss is coupled with the reduction of the uranium center from U(VI) to U(V), forming a [UVO₂(acetate)₂]⁻ species. acs.org Subsequent CID steps lead to further fragmentation, including the elimination of carbon dioxide (CO₂) and methane (B114726) (CH₄), ultimately producing a [UVO₂(O)]⁻ ion. acs.org
Intra-complex Hydride Attack Mechanisms
More complex gas-phase reactions have been observed in studies involving anionic uranyl complexes containing a mix of acetate and formate (B1220265) ligands. nih.gov In these mixed-ligand systems, initial CID triggers the decarboxylation of a formate ligand, which results in the formation of a carboxylate-coordinated uranium-hydride product ion. nih.gov
Subsequent CID of this uranium-hydride intermediate induces the elimination of either formaldehyde (B43269) or acetaldehyde (B116499). nih.gov This elimination is consistent with a reaction mechanism involving an intra-complex hydride attack upon the carbonyl carbon of a bound formate or acetate ligand, respectively. nih.gov Density functional theory (DFT) calculations have supported these experimental findings, confirming the favored elimination of formaldehyde over acetaldehyde during the CID of species like [UO₂(H)(O₂C-CH₃)(O₂C-H)]⁻. nih.gov
Formation of Oxyl-methide Species and Subsequent Reactions
Further fragmentation (MSⁿ) of the mixed acetate-formate uranyl complexes via CID can lead to the generation of a novel oxyl-methide species, identified as [UO₂(O)(CH₃)]⁻. nih.gov The formation of this species represents a significant transformation within the coordination sphere of the uranium ion. nih.gov
The reactivity of this oxyl-methide species has also been investigated. When subjected to ion-molecule reactions with water in the gas phase, [UO₂(O)(CH₃)]⁻ reacts to generate [UO₂(O)(OH)]⁻. nih.gov DFT calculations support the observation that this reaction proceeds via the elimination of methane (CH₄), a pathway that is favored over a simple water addition and rearrangement mechanism. nih.gov
Table 2: Gas-Phase Fragmentation and Reaction Products
| Precursor Ion / Reactant | Technique | Key Observation / Product | Proposed Mechanism |
|---|---|---|---|
| Anionic Uranyl Acetate Complex | CID | Loss of acetyloxyl radical; Reduction of U(VI) to U(V). acs.org | Radical-induced reduction. acs.org |
| Mixed Acetate-Formate U-Hydride Complex | CID | Elimination of formaldehyde or acetaldehyde. nih.gov | Intra-complex hydride attack. nih.gov |
| Mixed Acetate-Formate Complex | MSⁿ CID | Formation of [UO₂(O)(CH₃)]⁻. nih.gov | Sequential fragmentation. nih.gov |
Advanced Coordination Chemistry and Complex Formation
Formation of Uranyl Coordination Complexes with Diverse Ligands
The uranyl ion's ability to form complexes with a variety of ligands is central to its chemistry. It typically adopts a pentagonal or hexagonal bipyramidal coordination geometry, with the two axial positions occupied by oxygen atoms forming the linear UO₂²⁺ core, and the equatorial plane accommodating four to six ligand donor atoms. nih.gov
Acetate (B1210297) Ligand Binding Modes (e.g., Bidentate, Bridging)
In the solid-state structure of uranyl acetate dihydrate, the acetate ligands exhibit notable versatility in their coordination. X-ray crystallography reveals a polymeric structure where uranyl centers are linked by bridging acetate ligands. wikipedia.org Each uranium atom is heptacoordinate, with its equatorial plane defined by a bidentate acetate ligand, two bridging acetate groups, and an aqua ligand. wikipedia.org This demonstrates the acetate ion's capacity to act as both a chelating (bidentate) and a connecting (bridging) ligand, contributing to the formation of extended polymeric networks. nih.govwikipedia.org
Interactions with Chelating Agents and Organic Ligands
Uranyl acetate is a valuable precursor for synthesizing complexes with various chelating agents and organic ligands. nih.govnih.gov Chelating ligands, which can bind to the metal ion through multiple donor atoms, often form highly stable complexes with the uranyl ion. The design of such ligands is a key area of research, with applications in areas like uranium sequestration. nih.govresearchgate.net
Studies have explored the interaction of uranyl acetate with a range of organic molecules, including those with acetate-bearing phenyl and cyclohexyl platforms, leading to the formation of novel one- and two-dimensional polymeric assemblies. acs.orgacs.org For example, the reaction with 1,3,5-benzenetriacetic acid (H₃BTA) in the presence of a structure-directing counterion results in a two-dimensional, bilayer-type structure. acs.org Similarly, complexes have been synthesized with ligands like 1,2-phenylenedioxydiacetic acid (H₂PDDA) and trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (H₄DCTA), showcasing diverse coordination modes and resulting in various structural motifs. acs.org The interaction with bidentate ligands such as nicotinic acid, 2,2'-bipyridyl, and 4,4'-bipyridyl N,N'-dioxide has also been investigated, leading to the formation of both monomeric and polymeric structures where the acetate groups act as bidentate chelating ligands.
The uranyl ion also interacts with biological molecules. It has been shown to bind to peptides, with the nature of the interaction depending on the specific amino acid residues present. nih.gov For instance, the guanidinium (B1211019) group in arginine provides a strong coordination site for the uranyl ion. nih.gov
Stabilization of High-Valent Actinyl Species (e.g., Neptunyl and Plutonyl)
A significant recent development has been the use of acetate ligands to stabilize the high-valent +VI oxidation state of other actinides, specifically neptunium (B1219326) (Np) and plutonium (Pu). chemrxiv.orgnih.govacs.org While the uranyl(VI) ion is relatively stable, the corresponding neptunyl(VI) and plutonyl(VI) ions are more oxidizing. chemrxiv.org Researchers have successfully synthesized stoichiometric neptunyl(VI) and plutonyl(VI) diacetate compounds that are isomorphous with their uranyl counterpart. chemrxiv.orgnih.govacs.org Spectroscopic and computational studies have confirmed that the acetate anions effectively stabilize the +VI oxidation state for both neptunium and plutonium in both solid and solution states. chemrxiv.orgnih.govacs.org This breakthrough provides valuable starting materials for exploring the non-aqueous coordination chemistry of these transuranic elements. chemrxiv.orgnih.gov
Structural Elucidation of Uranyl Acetate Complexes
The determination of the three-dimensional arrangement of atoms in uranyl acetate complexes is crucial for understanding their properties and reactivity. X-ray diffraction is a primary tool for this purpose.
Mononuclear Complexes
While uranyl acetate dihydrate itself has a polymeric structure, it is a precursor for creating mononuclear uranyl complexes. wikipedia.orgacs.orgfigshare.com These are complexes where a single uranium center is coordinated by ligands, as opposed to being part of an extended polymeric chain. For instance, the reaction of uranyl acetate with certain organic ligands can lead to the formation of discrete, mononuclear species. acs.org An example includes the formation of a mononuclear gold(I) acetylide complex, although this is not a uranyl complex, it illustrates the principle of forming single-metal-center complexes. nih.gov The synthesis of molecular UO₂²⁺, NpO₂²⁺, and PuO₂²⁺ complexes from their respective diacetate precursors further highlights the formation of mononuclear species. chemrxiv.orgnih.gov In these cases, a diprotic ligand reacts with the actinyl acetate, leading to the elimination of acetic acid and the formation of a high-valent, charge-neutral molecular complex. chemrxiv.orgnih.gov
Polycationic and Polymeric Structures
In the solid state, Uranium, bis(acetato)dioxo-, dihydrate, with the formula UO₂(CH₃CO₂)₂(H₂O)·H₂O, exhibits a polymeric structure. wikipedia.org In this arrangement, the linear uranyl (UO₂²⁺) centers are linked together by bridging acetate ligands. The coordination sphere of each uranium atom is completed by a bidentate acetate ligand and a water molecule, resulting in a heptacoordinate environment for the uranium center. wikipedia.org An additional water molecule is present in the crystal lattice as a water of crystallization. wikipedia.org This polymeric nature is a common feature among uranyl carboxylates. wikipedia.org
Uranyl Speciation in Solution Environments
The behavior of uranyl acetate in aqueous solutions is highly dependent on the chemical conditions, leading to the formation of different ionic species.
pH and Concentration Dependent Speciation (e.g., [UO₂(OAc)]⁺, [UO₂(OAc)₂], [UO₂(OAc)₃]⁻)
The speciation of the uranyl ion in the presence of acetate is strongly influenced by both pH and the relative concentrations of uranium and acetate. In aqueous solutions, a variety of uranyl acetate complexes can form. The predominant species change as the pH and the acetate-to-uranium ratio are altered. researchgate.net
At lower pH values, the cationic species [UO₂(OAc)]⁺ is more prevalent. researchgate.net As the pH increases, the neutral species [UO₂(OAc)₂] becomes more significant. researchgate.net With a further increase in pH and acetate concentration, the anionic species [UO₂(OAc)₃]⁻ can form. researchgate.net The calculated distribution of uranyl species shows that in solutions with an excess of acetate, the free uranyl ion is the dominant species at pH values below 5. researchgate.net
Table 1: Uranyl Acetate Species as a Function of pH
| pH Range | Dominant Uranyl Acetate Species |
|---|---|
| < 5 | Free UO₂²⁺ (hydrated) |
| Increasing pH | [UO₂(OAc)]⁺ |
| Further pH Increase | [UO₂(OAc)₂] |
This table provides a generalized overview of speciation trends.
Studies have shown that with increasing pH, the UO₂(Ac)₂⁰ species becomes more important than the UO₂(Ac)⁺ species, which is predominant below pH 2. researchgate.net The equilibrium constants for the formation of these species illustrate their relative stabilities.
Temperature Effects on Uranyl Acetate Speciation and Coordination Geometry
Temperature plays a crucial role in the speciation and coordination geometry of uranyl acetate in solution. Studies using X-ray absorption spectroscopy have revealed that the effects of temperature are dependent on the acetate to uranium (Ac/U) ratio. researchgate.netnih.gov
At room temperature (25 °C) and in solutions with an excess of acetate, there is clear evidence of acetate coordination to the uranyl ion, with at least two acetate ligands present in the equatorial plane. researchgate.netnih.goviaea.org However, as the temperature increases, the coordination environment becomes more complex. researchgate.netnih.goviaea.org
Research indicates that acetate coordination to the uranyl ion appears to decrease as the temperature is raised from room temperature to approximately 100°C, but then increases in solutions where the Ac/U ratio is greater than 2. researchgate.net In solutions with a low Ac/U ratio (≤ 2) at around pH 2.1, there is little evidence for uranyl acetate speciation at low temperatures. However, at elevated temperatures (200 to 240°C), bidentate uranyl-acetate ion-pairing becomes evident. researchgate.net This demonstrates the importance of considering organic ligands like acetate in models of uranium transport at high temperatures. researchgate.net
Table 2: Effect of Temperature and Acetate/Uranium Ratio on Uranyl Acetate Speciation
| Temperature | Acetate/Uranium (Ac/U) Ratio | Observed Speciation/Coordination |
|---|---|---|
| 25 °C | > 2 | At least two acetate ligands coordinated |
| Room Temp to ~100 °C | > 2 | Apparent decrease in acetate coordination |
| > 100 °C | > 2 | Apparent increase in acetate coordination |
| Low Temperatures | ≤ 2 | No significant evidence of acetate coordination |
This table summarizes general trends observed in research studies.
Applications in Specialized Chemical and Environmental Research
Nuclear Chemistry and Materials Science Research
In the realm of nuclear science, uranyl acetate (B1210297) dihydrate is a versatile starting material for synthesizing and studying a range of uranium-containing compounds and materials. wikipedia.org
Uranyl acetate dihydrate is frequently employed as a precursor for the synthesis of other uranium compounds, including various uranium oxides and complexes. americanelements.comwikipedia.org Upon heating, it decomposes to form uranium oxide, making it a valuable starting point for producing ultra-high purity materials. americanelements.com The synthesis process can be controlled to yield specific oxide polymorphs, such as UO₃ or U₃O₈, which is significant for materials characterization. utah.edu
The acetate ligands in the compound can be chemically replaced to create a variety of other uranyl complexes. wikipedia.org A common initial step in these syntheses is the dehydration of the dihydrate form to produce anhydrous uranyl acetate, which can then be used in further reactions. researchgate.net For instance, the preparation of uranium(IV) oxide can be achieved through reactions involving the reduction of uranyl compounds in aqueous or non-aqueous solutions. iaea.org Its role as a well-characterized, soluble laboratory reagent makes it an essential component in the development of new synthetic routes for uranium materials. nih.govspectrumchemical.com
Research into advanced nuclear reactors, such as Molten Salt Reactors (MSRs), requires a deep understanding of the chemical and physical properties of various fuel forms. moltensalt.orgwikipedia.org While MSRs often utilize uranium fluorides or chlorides dissolved in a molten carrier salt, uranyl acetate dihydrate serves as a fundamental research chemical to study the properties of the uranyl ion and to synthesize materials for these applications. moltensalt.orgornl.gov
The development of advanced fuels involves creating and testing novel fuel compositions, including metallic fuels and various oxide or nitride forms, designed to improve efficiency and safety, and to transmute long-lived radioactive waste. oecd-nea.orgpnnl.gov Uranyl acetate dihydrate is used in laboratory settings as a convenient starting material to synthesize small batches of these novel uranium compounds. wikipedia.org These synthesized materials are then subjected to rigorous testing to determine their thermal, chemical, and physical properties, providing essential data for the design and feasibility assessment of next-generation reactor concepts. anl.govresearchgate.net For example, understanding the conversion of uranium compounds into forms like uranium tetrafluoride (UF₄), a potential MSR fuel component, is a key area of research where uranyl acetate can be a useful non-fluorinated precursor for foundational studies. ornl.gov
Nuclear forensics aims to determine the origin and processing history of interdicted nuclear materials. inmm.org The morphological and microstructural characteristics of uranium compounds can serve as a "signature" of the process by which they were created. utah.edu Uranyl acetate dihydrate plays a role in this field as a precursor used in controlled laboratory studies to create reference materials. wikipedia.orgutah.edu
By calcining (heating) uranyl acetate under different conditions (e.g., varying temperature, atmosphere), researchers can produce uranium oxides with distinct particle shapes, sizes, and surface textures. utah.edunih.gov These morphological features, when analyzed with techniques like scanning electron microscopy (SEM), provide clues about the material's production history. nih.gov Establishing a database of these morphological signatures from known precursors like uranyl acetate helps investigators to compare and potentially identify the process history of an unknown sample. utah.edu Furthermore, understanding the chemical degradation pathways of uranium compounds, such as the reaction of uranyl fluoride (B91410) with humidity to form uranyl hydroxide (B78521) and peroxide species, is crucial for forensic analysis, and studies often use well-characterized starting materials like uranyl acetate to investigate analogous reactions. inmm.org
Environmental Chemistry and Remediation Mechanisms
Uranyl acetate dihydrate is extensively used in environmental research to study the fate, transport, and remediation of uranium in natural systems. Its solubility in water allows for the preparation of solutions containing the uranyl ion (UO₂²⁺), which is the most common and mobile form of uranium in oxic environments. nih.govresearchgate.net
The environmental mobility of uranium is largely controlled by its chemical form, or speciation. nih.govresearchgate.netgeologyscience.ru Acetate, as a common organic ligand in some contaminated environments, can form complexes with the uranyl ion, influencing its behavior. tandfonline.com Researchers use uranyl acetate solutions to study these interactions under controlled conditions.
X-ray Absorption Spectroscopy (XAS) studies have investigated the speciation of uranium in acetate solutions across a range of temperatures, pH values, and acetate-to-uranium ratios. nih.govresearchgate.netgeologyscience.ru These studies show that in aqueous solutions, uranyl acetate can form various species. At low pH (below 2), the dominant species is often the UO₂(Ac)⁺ complex. researchgate.netgeologyscience.ru As the pH increases, the UO₂(Ac)₂⁰ species becomes more significant. researchgate.netgeologyscience.ru The coordination of acetate to the uranyl ion can be complex, and equilibrium may be attained slowly. researchgate.netgeologyscience.ru The presence of these uranyl acetate species, even at elevated temperatures up to 240°C, highlights the importance of including organic ligands like acetate in models of uranium transport in contaminated sites or geological repositories. researchgate.netgeologyscience.ru
Table 1: Dominant Uranyl-Acetate Species in Aqueous Solutions Under Varying Conditions
| Condition | Dominant Species | Observations | Source(s) |
| pH | |||
| pH < 2 | UO₂(Ac)⁺ | The positively charged single-acetate complex is predominant. | researchgate.netgeologyscience.ru |
| pH 2 to 3.8 | UO₂(Ac)₂⁰ | The neutral di-acetate complex becomes the dominant species. | researchgate.netgeologyscience.ru |
| pH > 5 | Hydroxyl Complexes | In the absence of excess acetate, hydroxyl complexes of the uranyl ion begin to dominate. | researchgate.net |
| Temperature | |||
| 25°C to 100°C | Decreased Acetate Coordination | Acetate coordination appears to decrease as temperature rises from room temperature. | researchgate.netgeologyscience.ru |
| 200°C to 240°C | Bidentate Uranyl-Acetate | Bidentate uranyl-acetate ion-pairing is evident at elevated temperatures. | researchgate.netgeologyscience.ru |
| Acetate:Uranium Ratio | |||
| Low Ratio (≤ 1) | Limited Acetate Coordination | There is less evidence for acetate coordination to the uranyl ion. | nih.gov |
| High Ratio (> 2) | Increased Acetate Coordination | At least two acetate ligands are coordinated in the equatorial plane at 25°C. | nih.gov |
Developing effective methods for removing uranium from contaminated water is a major focus of environmental research. Uranyl acetate solutions are commonly used as a standard to test the efficiency and understand the mechanisms of various remediation technologies. rsc.orgrsc.org
One key mechanism is biosorption , where biological materials are used to bind and remove contaminants. Studies have shown that natural, water-soluble polysaccharides, such as xanthan gum and guar (B607891) gum, can effectively remove uranyl ions from aqueous solutions. rsc.orgrsc.orgnih.gov The primary mechanism is identified as chemisorption, where the uranyl ions chemically bind to the functional groups of the polysaccharides. rsc.org
Another approach involves adsorption onto specifically designed materials. For example, a water-insoluble metal-organic framework (MOF) has been shown to be highly effective at removing uranyl ions. acs.org Isotherm models indicate that the adsorption mechanism is chemical in nature, likely occurring via chelation or ion exchange with hydroxyl groups on the material's surface. acs.org
In bioremediation , the addition of acetate to uranium-contaminated groundwater can stimulate the activity of indigenous metal-reducing bacteria. tandfonline.com These bacteria can reductively immobilize mobile U(VI) into less soluble U(IV), effectively removing it from the groundwater. tandfonline.com The availability of acetate is a primary control on the long-term effectiveness of this remediation strategy. tandfonline.com
Table 2: Efficiency of Uranyl Ion Removal by Polysaccharide Biosorbents
Data based on experiments using a 500 mg/L uranyl acetate solution for 30 minutes.
| Polysaccharide | Sorbent Amount | Removal Efficiency (%) | Source(s) |
| Xanthan Gum | 0.03 g | 89.7% | rsc.orgnih.gov |
| 0.05 g | 94.3% | rsc.orgnih.gov | |
| Kappa Carrageenan | 0.03 g | 85.2% | rsc.orgnih.gov |
| 0.05 g | 91.5% | rsc.orgnih.gov | |
| Iota Carrageenan | 0.03 g | 79.1% | rsc.orgnih.gov |
| 0.05 g | 89.0% | rsc.orgnih.gov | |
| Guar Gum | 0.03 g | 77.1% | rsc.orgnih.gov |
| 0.05 g | 87.7% | rsc.orgnih.gov |
Formation of Stable Uranium Mineral Phases (e.g., Autunites)
Uranium, bis(acetato)dioxo-, dihydrate is instrumental in laboratory studies simulating the formation of secondary uranium minerals, such as those in the autunite group. Autunite, a hydrated calcium uranyl phosphate (B84403) with the general formula Ca(UO₂)₂(PO₄)₂·10–12H₂O, is a common oxidation product of uranium minerals found in granite pegmatites and hydrothermal deposits. wikipedia.org Research has shown that in the presence of a phosphate source like apatite, uranyl acetate solutions can lead to the formation of autunite. researchgate.net
The dissolution of apatite releases calcium and phosphate ions, which then react with the uranyl ions (UO₂²⁺) from the dissolved this compound. researchgate.net This process is a key aspect of understanding uranium mobility and sequestration in natural environments. The formation of stable mineral phases like autunite can effectively immobilize uranium, reducing its transport in groundwater.
Studies have investigated the paragenetic sequence of autunite group minerals, indicating a transformation from autunite to other forms like meta-autunite through processes of dehydration and ion substitution. scirp.org For instance, the presence of sodium from altered feldspars can lead to the formation of meta-natroautunite. scirp.org These laboratory-induced transformations using this compound as a uranium source provide valuable insights into the long-term stability and alteration of uranium-bearing minerals in geological repositories.
Table 1: Properties of Autunite
| Property | Value |
|---|---|
| Chemical Formula | Ca(UO₂)₂(PO₄)₂·10–12H₂O |
| Crystal System | Orthorhombic |
| Hardness | 2–2.5 |
| Uranium Content | 48.27% |
| Fluorescence | Bright green to lime green under UV light |
Data sourced from Wikipedia wikipedia.org
Interactions with Natural Organic and Inorganic Materials
The interaction of uranium with natural materials is a critical area of environmental research, and this compound is frequently used to represent the mobile uranyl ion in these studies.
Natural Organic Matter:
Dissolved organic matter (DOM) in natural waters can significantly influence the mobility of uranium. confex.com Research using uranyl acetate has demonstrated that U(VI) can form strong complexes with DOM, which can enhance its solubility and transport in the environment. confex.com Studies have shown that under anoxic conditions, natural organic matter can facilitate the adsorption of even the reduced form of uranium, U(IV). nih.gov In experiments incubating uranyl acetate with macerated roots and sediment under anaerobic conditions, U(IV) was found to be predominantly associated with organic carbon. nih.govresearchgate.net This suggests that organic matter plays a crucial role in the speciation and long-term sequestration of uranium in sediments. nih.gov
The binding of uranyl ions to organic functional groups like carboxyl, alcohol, and phenolic groups has been investigated, revealing complex interactions that affect uranium's aqueous speciation and its sorption onto mineral surfaces. confex.com Furthermore, uranyl acetate has been shown to interact with and inhibit DNA-binding proteins, suggesting a potential mechanism for its toxicity through nonspecific protein interactions. nih.gov
Inorganic Materials:
The interaction of uranyl ions with inorganic materials, particularly minerals, is fundamental to understanding uranium's fate in the environment. Uranyl acetate is used to study the sorption and precipitation of uranium on various mineral surfaces. For example, it is used in a standard test for alkali-silica reactivity in aggregates for cement concrete. wikipedia.org
Table 2: Research Findings on Uranyl Acetate Interactions
| Interacting Material | Key Findings | References |
|---|---|---|
| Natural Organic Matter (DOM) | Forms strong aqueous complexes with U(VI), potentially increasing mobility. | confex.com |
| Facilitates adsorption and sequestration of U(IV) under anoxic conditions. | nih.govresearchgate.net | |
| DNA-binding proteins | Inhibits protein function through direct, nonspecific interaction. | nih.gov |
| Inorganic Minerals (e.g., Apatite) | Leads to the formation of stable secondary uranium minerals like autunite. | researchgate.net |
| Iron Oxides | Sorption to iron oxides is a significant mechanism for uranium immobilization. | confex.com |
Advanced Analytical Chemistry Methodologies
This compound plays a significant role in the development and application of advanced analytical methods for uranium.
Development of Uranium Detection and Separation Techniques
The unique chemical properties of the uranyl ion derived from this compound are leveraged in various analytical techniques for the detection and separation of uranium.
Detection:
In analytical chemistry, 1% and 2% solutions of uranyl acetate are utilized as indicators and, in higher concentrations, as titrants. wikipedia.orgepa.gov This application is based on its ability to form an insoluble salt with sodium, which is notable given that most sodium salts are water-soluble. wikipedia.orgepa.gov This precipitation reaction provides a basis for the qualitative and quantitative determination of sodium.
Separation:
Solvent extraction is a widely used method for the separation and purification of uranium, particularly in the nuclear fuel cycle. researchgate.net this compound can be used as a source of uranyl ions in the development and optimization of these extraction processes. researchgate.net
A promising technique for the selective separation of uranyl ions is cloud point extraction (CPE). nih.gov In one study, a CPE protocol was developed using a β-enaminoester ligand and the non-ionic surfactant Triton X-114 to selectively separate trace amounts of uranyl ions from lanthanide ions. nih.gov The process was optimized based on factors such as pH, concentration of the complexing agent, and temperature, demonstrating a low detection limit and high efficiency for uranyl ion separation. nih.gov
Furthermore, research into uranyl peroxide polyoxometalate clusters (UPCs) has opened new avenues for uranium separation. illinois.edu These clusters, which can be formed from aqueous solutions of uranyl ions, can be separated with high selectivity using methods like extraction or membrane-based ultrafiltration. illinois.edu
Q & A
Basic: What experimental methods are used to synthesize uranyl acetate dihydrate?
Answer:
Uranyl acetate dihydrate is synthesized by reacting uranium trioxide (UO₃) or uranyl nitrate (UO₂(NO₃)₂·6H₂O) with glacial acetic acid under controlled aqueous conditions. The reaction typically involves refluxing stoichiometric amounts of the uranium precursor with excess acetic acid, followed by slow evaporation to yield crystalline dihydrate . Key parameters include pH control (maintained near 3–4 to prevent hydrolysis) and temperature (60–80°C). Crystallization is monitored via X-ray diffraction (XRD) to confirm the dihydrate structure .
Basic: How is the crystal structure of uranyl acetate dihydrate characterized?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural characterization. The compound crystallizes in a triclinic system (space group P1), with lattice parameters typically around a = 7.59 Å, b = 7.91 Å, c = 10.77 Å, and angles α ≈ 88.8°, β ≈ 81.7°, γ ≈ 83.9° . Hydrogen bonding between acetate ligands and water molecules stabilizes the layered structure. Synchrotron radiation or Mo-Kα sources are used for high-resolution data, with R-factors < 0.05 indicating reliable refinement .
Basic: What safety protocols are critical when handling uranyl acetate dihydrate?
Answer:
Due to its chemical toxicity (acute nephrotoxicity) and low-level radioactivity (~0.5 µCi/g), researchers must:
- Use gloveboxes or fume hoods to avoid inhalation/ingestion.
- Implement double-gloving and radiation badges for prolonged use.
- Store in lead-shielded containers and dispose via licensed radioactive waste protocols .
Cal/OSHA exposure limits (0.1 mg/m³ for soluble uranium compounds) should guide experimental design .
Advanced: How can acid interchange reactions be optimized to synthesize uranyl-based coordination polymers?
Answer:
Uranyl acetate dihydrate undergoes acid interchange with dicarboxylic acids (e.g., oxalic or succinic acid) to form polymeric networks. Key optimization steps include:
- Equilibrium control : Use a 1:2 molar ratio of uranyl acetate to dicarboxylic acid in dimethyl sulfoxide (DMSO) at 70°C for 24 hours .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance ligand exchange kinetics.
- Molecular weight tuning : Gel permeation chromatography (GPC) and inherent viscosity measurements (η ≈ 0.5–1.2 dL/g) confirm polymer lengths up to Mₙ ≈ 18,000 g/mol .
Advanced: How to resolve contradictions in molecular weight data between gel permeation chromatography (GPC) and viscosity measurements?
Answer:
Discrepancies arise from rigid-rod polymer conformations, which deviate from flexible-chain GPC calibration standards. To reconcile
- Apply the Mark-Houwink equation (η = K·Mᵅ), where α ≈ 0.7–1.0 indicates semi-flexible to rigid structures.
- Cross-validate with light scattering or end-group analysis (e.g., titration of terminal acetate groups) .
- For uranyl-acetate polymers, empirical corrections factor in uranium’s high electron density, which skews GPC retention times .
Basic: What spectroscopic techniques are used to confirm uranyl acetate dihydrate purity?
Answer:
- FT-IR : Peaks at 950 cm⁻¹ (U=O symmetric stretch) and 1600 cm⁻¹ (acetate C=O) confirm ligand coordination .
- Raman spectroscopy : Strong bands at 820–860 cm⁻¹ (UO₂²⁺ antisymmetric stretch) and 1450 cm⁻¹ (acetate symmetric stretch) .
- Thermogravimetric analysis (TGA) : Weight loss at 100–120°C corresponds to dehydration (theoretical 8.5% mass loss for 2 H₂O) .
Advanced: How does uranyl acetate dihydrate’s reactivity differ in solution vs. interfacial synthesis?
Answer:
- Solution-phase synthesis (e.g., DMSO/water): Yields high-molecular-weight polymers via equilibrium-driven ligand exchange. Reactivity is pH-dependent (optimum pH 4–5) .
- Interfacial synthesis (e.g., ether/water biphasic systems): Produces lower Mₙ polymers (≈5,000 g/mol) due to diffusion-limited kinetics. Disodium dicarboxylate salts in the aqueous phase react with uranyl nitrate in ether, forming thin films at the interface .
Advanced: What computational methods model uranyl acetate’s electronic structure for catalytic studies?
Answer:
- Density Functional Theory (DFT) : Models uranium’s 5f-orbital interactions with acetate ligands. Basis sets like LANL2DZ (for U) and 6-31G* (for C/H/O) predict charge distribution (U⁶⁺ charge ≈ +2.7 e) .
- Molecular Dynamics (MD) : Simulates solvent effects on polymer conformation, using force fields parameterized for actinides (e.g., AMBER-UA) .
Basic: How is uranyl acetate dihydrate used in bacterial oxidation studies?
Answer:
As an oxidizing agent , it activates bacterial electron transport chains. Methodological steps include:
- Preparing 0.1–1.0 mM solutions in phosphate buffer (pH 6.5).
- Monitoring uranium reduction (U⁶⁺ → U⁴⁺) via UV-Vis at 420 nm or cyclic voltammetry .
- Combining with fluorescence assays (e.g., SYBR Green) to quantify microbial viability post-exposure .
Advanced: What strategies mitigate uranium leaching during long-term polymer stability tests?
Answer:
- Ligand functionalization : Introduce chelating groups (e.g., pyridyl or carboxylate) to enhance binding to UO₂²⁺ cores.
- Crosslinking : Use glutaraldehyde or epoxides to stabilize polymer networks, reducing solubility in aqueous media.
- Leachate analysis : Inductively coupled plasma mass spectrometry (ICP-MS) detects uranium concentrations < 1 ppb after 30-day immersion in pH 7 buffer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
